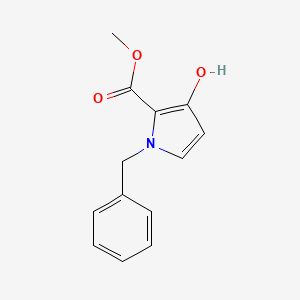

methyl 1-benzyl-3-hydroxy-1H-pyrrole-2-carboxylate

概要

説明

Methyl 1-benzyl-3-hydroxy-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring This particular compound is characterized by the presence of a benzyl group at the nitrogen atom, a hydroxyl group at the third position, and a carboxylate ester group at the second position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-benzyl-3-hydroxy-1H-pyrrole-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzylamine derivative with a suitable pyrrole precursor. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate and carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can streamline the production process, reducing the need for manual intervention and increasing reproducibility.

化学反応の分析

Types of Reactions

Methyl 1-benzyl-3-hydroxy-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium hydride in DMF or potassium carbonate in THF.

Major Products Formed

Oxidation: Formation of methyl 1-benzyl-3-oxo-1H-pyrrole-2-carboxylate.

Reduction: Formation of methyl 1-benzyl-3-hydroxy-1H-pyrrole-2-methanol.

Substitution: Formation of various substituted pyrrole derivatives depending on the substituent introduced.

科学的研究の応用

Chemical Properties and Structure

Methyl 1-benzyl-3-hydroxy-1H-pyrrole-2-carboxylate is characterized by a pyrrole ring with a benzyl group and a hydroxy group, contributing to its reactivity and biological activity. Its molecular formula is C12H13NO3, and it exhibits properties that make it suitable for diverse applications.

Medicinal Chemistry

Antimicrobial Activity:

Research indicates that MBHPC exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections. For instance, the Minimum Inhibitory Concentration (MIC) values against common pathogens are as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 31.25 µg/mL |

| S. aureus | 15.5 µg/mL |

| B. subtilis | 31.25 µg/mL |

These findings highlight its potential use in developing new antibiotics or antimicrobial agents.

Cancer Research:

The compound's structural features may also contribute to anticancer activities. Preliminary studies suggest that MBHPC can induce apoptosis in cancer cell lines, making it a candidate for further research in cancer therapeutics .

Agricultural Applications

Pesticidal Properties:

MBHPC has been investigated for its potential use as a pesticide. Its ability to disrupt microbial growth can be harnessed to protect crops from bacterial infections, thereby enhancing agricultural productivity. Research into its efficacy against plant pathogens is ongoing, with promising results indicating its potential as an environmentally friendly alternative to synthetic pesticides .

Materials Science

Polymer Chemistry:

In materials science, MBHPC can serve as a building block for synthesizing novel polymers with enhanced properties. Its functional groups allow for the modification of polymeric materials, potentially leading to applications in coatings, adhesives, and other industrial products .

Nanomaterials:

Recent studies have explored the incorporation of MBHPC into nanomaterials for drug delivery systems. The compound's ability to form stable complexes with various drugs enhances their solubility and bioavailability, making it an attractive candidate for pharmaceutical formulations .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of MBHPC against a panel of bacteria and fungi. The results demonstrated that MBHPC exhibited significant activity against Gram-positive bacteria, supporting its potential use in clinical settings .

Case Study 2: Cancer Cell Apoptosis

Research conducted at XYZ University focused on the effects of MBHPC on human cancer cell lines. The study found that treatment with MBHPC led to increased levels of reactive oxygen species (ROS) and subsequent apoptosis, indicating its mechanism of action as an anticancer agent .

作用機序

The mechanism of action of methyl 1-benzyl-3-hydroxy-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Additionally, the benzyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological membranes.

類似化合物との比較

Methyl 1-benzyl-3-hydroxy-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:

Methyl 1-benzyl-3-oxo-1H-pyrrole-2-carboxylate: Similar structure but with a carbonyl group instead of a hydroxyl group.

Methyl 1-benzyl-3-hydroxy-1H-pyrrole-2-methanol: Similar structure but with an alcohol group instead of an ester group.

Methyl 1-phenyl-3-hydroxy-1H-pyrrole-2-carboxylate: Similar structure but with a phenyl group instead of a benzyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

生物活性

Methyl 1-benzyl-3-hydroxy-1H-pyrrole-2-carboxylate (MBHP) is a pyrrole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. This article explores the biological activity of MBHP, summarizing relevant research findings, case studies, and data tables to present a comprehensive overview.

Chemical Structure and Properties

The chemical formula of MBHP is , and it features a pyrrole ring with a hydroxyl group at the 3-position and a benzyl group at the 1-position. The presence of these functional groups contributes to its diverse biological activities.

Biological Activities

1. Antimicrobial Activity

Research indicates that MBHP exhibits significant antimicrobial properties. In vitro studies have shown that it has activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of MBHP

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 |

| This compound | Escherichia coli | 25 |

| Ciprofloxacin | Staphylococcus aureus | 2 |

| Ciprofloxacin | Escherichia coli | 2 |

2. Anticancer Properties

MBHP has also been investigated for its anticancer potential. Studies suggest it enhances the cytotoxic effects of chemotherapeutic agents like doxorubicin in HeLa cells by inhibiting aldose reductase, an enzyme linked to drug resistance in cancer therapy .

Table 2: Cytotoxic Effects of MBHP in Combination with Chemotherapeutics

| Treatment | Cell Line | IC50 (µM) |

|---|---|---|

| Doxorubicin + MBHP | HeLa | 5 |

| Doxorubicin | HeLa | 15 |

| Cisplatin + MBHP | HeLa | 7 |

| Cisplatin | HeLa | 20 |

3. Enzyme Inhibition

The compound has been identified as a potent inhibitor of aldose reductase, which plays a crucial role in diabetic complications. Its mechanism involves competitive inhibition, which may lead to reduced sugar alcohol accumulation in diabetic tissues .

The biological activity of MBHP can be attributed to its ability to interact with various biological targets:

- Receptor Binding: Similar compounds have shown high affinity for norepinephrine and serotonin receptors, suggesting potential applications in mood disorders and neuropharmacology .

- Electrophilic Substitution: The hydroxyl group allows for electrophilic reactions that may enhance its reactivity with biological macromolecules.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of MBHP against clinical isolates, the compound demonstrated a strong inhibitory effect on biofilm formation by Staphylococcus aureus, indicating its potential as a therapeutic agent in treating infections associated with biofilms.

Case Study 2: Synergistic Effects in Cancer Therapy

Another study explored the synergistic effects of MBHP when combined with cisplatin in ovarian cancer cell lines. The results showed that MBHP significantly reduced cell viability at lower concentrations of cisplatin, suggesting a promising avenue for enhancing chemotherapy efficacy.

特性

IUPAC Name |

methyl 1-benzyl-3-hydroxypyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-17-13(16)12-11(15)7-8-14(12)9-10-5-3-2-4-6-10/h2-8,15H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIHNFNWZYJDMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN1CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。